3-Bromotetrahydrofuran

Description

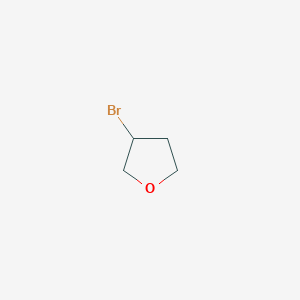

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromooxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrO/c5-4-1-2-6-3-4/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPZIPXHYLXTEAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50513211 | |

| Record name | 3-Bromooxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50513211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19311-37-6 | |

| Record name | 3-Bromooxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50513211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromooxolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactivity of 3-Bromotetrahydrofuran

Abstract

3-Bromotetrahydrofuran, a halogenated cyclic ether, stands as a pivotal building block in modern organic synthesis. Its unique structural arrangement, featuring a five-membered tetrahydrofuran ring substituted with a bromine atom at the 3-position, imparts a versatile reactivity profile that is highly sought after in the fields of medicinal chemistry and materials science. This guide provides a comprehensive exploration of the core chemical properties of this compound, delving into its synthesis, reactivity, and key applications. We will examine the causality behind its synthetic pathways and explore the mechanistic underpinnings of its characteristic reactions, including nucleophilic substitutions and organometallic transformations. This document is intended to serve as a technical resource for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to facilitate its effective utilization in the laboratory.

Introduction: The Strategic Importance of the this compound Moiety

The tetrahydrofuran (THF) ring is a privileged scaffold found in a vast array of biologically active natural products and pharmaceutical agents.[1] The introduction of a bromine atom at the 3-position of this ring system creates a versatile synthetic handle, transforming the otherwise relatively inert ether into a reactive intermediate. This compound (CAS No: 19311-37-6) serves as a key precursor for the stereoselective synthesis of substituted tetrahydrofurans, which are integral components of compounds exhibiting a wide range of biological activities, including antitumor, antiviral, and antimicrobial properties.[1][2] Its utility is primarily centered on the lability of the carbon-bromine bond, which allows for the facile introduction of a diverse range of functional groups. This guide will provide a detailed examination of the fundamental chemical properties that make this compound a valuable tool in the synthetic chemist's arsenal.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to its successful application in synthesis. This compound is typically a colorless to pale yellow liquid with a characteristic odor.[3] It is miscible with many common organic solvents such as chloroform, methanol, ethanol, and diethyl ether, but exhibits limited solubility in water.[2][3][4][5]

Physical and Chemical Properties

The key physicochemical properties of this compound are summarized in the table below. This data is essential for reaction setup, purification, and safe handling.

| Property | Value | Source |

| Molecular Formula | C4H7BrO | [1][2][3][6][7] |

| Molecular Weight | 151.00 g/mol | [1][2][6][7][8] |

| Appearance | Colorless to light yellow liquid/oil | [2][3] |

| Boiling Point | 150-151 °C | [4][5] |

| Density | ~1.6 g/cm³ | [2][4][5] |

| Flash Point | ~59 °C | [2] |

| Solubility | Soluble in chloroform, methanol; limited in water | [2][3][4][5] |

| CAS Number | 19311-37-6 | [2][3][6][8] |

| IUPAC Name | 3-bromooxolane | [3][6][7] |

Spectroscopic Data

Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. The following is a summary of expected spectral data.

| Spectroscopy | Key Features and Expected Peaks |

| ¹H NMR | The proton nuclear magnetic resonance (¹H NMR) spectrum will provide information on the chemical environment and connectivity of the hydrogen atoms. |

| ¹³C NMR | The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum will show distinct signals for each of the four carbon atoms in the molecule. |

| Infrared (IR) | The infrared (IR) spectrum is useful for identifying the presence of the C-O-C ether linkage and the C-Br bond. |

| Mass Spectrometry (MS) | Mass spectrometry (MS) will show the molecular ion peak and characteristic fragmentation patterns, including the isotopic signature of bromine. |

Synthesis of this compound

The synthesis of this compound can be achieved through several established methods. The choice of synthetic route often depends on factors such as scale, availability of starting materials, and desired purity.

Bromination of Tetrahydrofuran

A common laboratory and industrial-scale synthesis involves the direct bromination of tetrahydrofuran.[2][4] This reaction typically proceeds via a radical mechanism and requires a bromine source and a radical initiator.

-

Reagents: Tetrahydrofuran, N-bromosuccinimide (NBS) or bromine, and a radical initiator such as azobisisobutyronitrile (AIBN).

-

Causality: The radical initiator generates a bromine radical, which abstracts a hydrogen atom from the tetrahydrofuran ring, preferentially at the 2- or 3-position. The resulting tetrahydrofuranyl radical then reacts with a bromine source to yield the brominated product. Careful control of reaction conditions is necessary to minimize the formation of di-brominated and other by-products.[2]

Cyclization of 3-Bromo-1,4-butanediol

An alternative approach involves the acid-catalyzed cyclization of 3-bromo-1,4-butanediol.[2][4]

-

Reagents: 3-Bromo-1,4-butanediol and a strong acid catalyst (e.g., sulfuric acid).

-

Causality: The acidic conditions promote the protonation of one of the hydroxyl groups, which then departs as a water molecule. The remaining hydroxyl group acts as an intramolecular nucleophile, attacking the resulting carbocation to form the tetrahydrofuran ring.

Visible-Light-Induced Photoredox Catalysis

A more modern and environmentally benign method utilizes visible-light photoredox catalysis for the bromoetherification of alkenols.[1] This approach offers mild reaction conditions and high selectivity.

-

Reagents: An appropriate alkenol, a stable bromine source like carbon tetrabromide (CBr₄), and a photocatalyst such as a ruthenium-based complex (e.g., Ru(bpy)₃Cl₂).[1]

-

Causality: Upon irradiation with visible light, the photocatalyst becomes excited and initiates a single-electron transfer process, generating a bromine radical from CBr₄. This radical then participates in the cyclization of the alkenol to form the this compound derivative. This method is particularly effective for a range of alkenol substrates and often proceeds with high regioselectivity.[1]

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the presence of the bromine atom, which serves as an excellent leaving group in nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups at the 3-position of the tetrahydrofuran ring.

Nucleophilic Substitution Reactions

Nucleophilic substitution is a cornerstone of this compound chemistry, enabling the synthesis of a diverse array of substituted tetrahydrofuran derivatives.[1][2][3][4][9] The reaction involves the displacement of the bromide ion by a nucleophile.

Caption: Generalized workflow for nucleophilic substitution reactions of this compound.

-

Oxygen Nucleophiles: Alkoxides and phenoxides readily displace the bromide to form 3-alkoxy and 3-aryloxy tetrahydrofuran derivatives, respectively.[1]

-

Nitrogen Nucleophiles: Amines and other nitrogen-containing nucleophiles are effective for the synthesis of N-substituted tetrahydrofurans.[1]

-

Sulfur Nucleophiles: Thiols and other sulfur-based nucleophiles can be employed to introduce sulfur-containing moieties.[1]

Grignard Reagent Formation and Subsequent Reactions

While the formation of Grignard reagents from some bromo-compounds can be challenging, the use of tetrahydrofuran as a solvent can facilitate this reaction.[10][11] The resulting organomagnesium compound is a potent nucleophile and can react with a variety of electrophiles.

Caption: Formation of a Grignard reagent from this compound and its subsequent reaction.

Ring-Opening Reactions

Under certain conditions, particularly in the presence of strong Lewis acids, the tetrahydrofuran ring can undergo cleavage.[12][13][14][15] While this is often an undesired side reaction, it can be exploited for specific synthetic transformations. The reactivity towards ring-opening is influenced by the nature of the Lewis acid and the other substituents on the ring.[13][14]

Other Reactions

This compound can also participate in oxidation and reduction reactions.[2][4] Oxidation can lead to the formation of lactones or carboxylic acids, while reduction with agents like lithium aluminum hydride can remove the bromine atom to yield tetrahydrofuran.[2]

Applications in Pharmaceutical and Materials Science

The versatility of this compound as a synthetic intermediate has led to its widespread use in several areas of chemical research and development.

-

Pharmaceutical and Medicinal Chemistry: It is a valuable building block for the synthesis of complex molecules with potential therapeutic applications.[1][2] Derivatives of this compound have been investigated as antiviral and anticancer agents.[2] It is also used in the synthesis of cephalosporin antibiotics.[2] Furthermore, it is employed in the preparation of triazolopyrimidine compounds that act as adenosine receptor inhibitors.[5][8]

-

Materials Science: The reactivity of this compound allows for its incorporation into polymers and resins, potentially modifying their physical and chemical properties.[2]

Safety and Handling

This compound is a flammable liquid and vapor and can cause skin and serious eye irritation.[1][6][16] It may also cause respiratory irritation.[1][6][16] Therefore, it is imperative to handle this compound with appropriate personal protective equipment in a well-ventilated fume hood.[1]

GHS Hazard Statements:

Precautionary Measures:

-

Keep away from heat, sparks, open flames, and other ignition sources.[16]

-

Use non-sparking tools and take action to prevent static discharges.

-

Store in a cool, well-ventilated place under an inert atmosphere.[1][17]

Experimental Protocols

The following are representative, detailed protocols for common transformations involving this compound.

Protocol: Synthesis of 3-Phenoxytetrahydrofuran

This protocol describes a typical nucleophilic substitution reaction using a phenoxide nucleophile.

-

Reaction Setup: To a solution of phenol (1.0 eq) in anhydrous dimethylformamide (DMF) in a round-bottom flask under an inert atmosphere, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

-

Nucleophile Formation: Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases.

-

Addition of Electrophile: Cool the reaction mixture back to 0 °C and add a solution of this compound (1.05 eq) in anhydrous DMF dropwise.

-

Reaction: Allow the reaction to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction to room temperature and carefully quench with water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 3-phenoxytetrahydrofuran.

Protocol: Formation and Reaction of 3-Tetrahydrofuranylmagnesium Bromide

This protocol outlines the preparation of the Grignard reagent and its subsequent reaction with an electrophile.

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 eq). Add a small crystal of iodine to activate the magnesium. Add a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise to initiate the reaction. Once initiated, add the remaining solution at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature until the magnesium is consumed.

-

Reaction with Electrophile: Cool the freshly prepared Grignard reagent to 0 °C. Add a solution of the electrophile (e.g., benzaldehyde, 0.9 eq) in anhydrous THF dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC.

-

Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purification: Purify the resulting alcohol by flash column chromatography.

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis. Its well-defined reactivity, centered on the carbon-bromine bond, provides a reliable platform for the introduction of diverse functionalities into the privileged tetrahydrofuran scaffold. A comprehensive understanding of its chemical properties, synthetic routes, and reactivity patterns, as detailed in this guide, is crucial for its effective and safe utilization in the design and synthesis of novel molecules for pharmaceutical and materials science applications. As synthetic methodologies continue to advance, the applications of this compound are poised to expand, further solidifying its importance in modern chemical research.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. CAS 19311-37-6: this compound | CymitQuimica [cymitquimica.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound CAS#: 19311-37-6 [m.chemicalbook.com]

- 6. This compound | C4H7BrO | CID 12929516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. americanelements.com [americanelements.com]

- 8. This compound | 19311-37-6 [chemicalbook.com]

- 9. Nucleophilic Substitution Reactions | Thermo Fisher Scientific - UK [thermofisher.com]

- 10. Formation of Grignard reagents from 3-bromo-NN-dimethylbenzylamine and 4-bromo-NN-diethylbenzylamine and their reactions with benzaldehyde - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 11. Grignard reagent - Wikipedia [en.wikipedia.org]

- 12. rsc.org [rsc.org]

- 13. Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Tetrahydrofuran ring opening and related reactions with an N-heterocyclic carbene–boryl trifluoromethanesulfonate - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 16. chemicalbook.com [chemicalbook.com]

- 17. 19311-37-6|this compound|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to the Molecular Structure and Applications of 3-Bromotetrahydrofuran

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromotetrahydrofuran, a halogenated cyclic ether, stands as a pivotal building block in modern organic synthesis. Its strategic importance lies in the versatile reactivity of the carbon-bromine bond, which, coupled with the inherent stereochemistry of the tetrahydrofuran ring, provides a gateway to a diverse array of complex molecules. This guide offers a comprehensive exploration of the molecular structure, stereochemical nuances, synthesis, and reactivity of this compound. It further delves into its critical applications in medicinal chemistry and materials science, providing detailed experimental protocols and mechanistic insights to empower researchers in leveraging this valuable synthetic intermediate.

Introduction: The Significance of this compound

The tetrahydrofuran (THF) motif is a ubiquitous structural element found in a vast number of natural products and pharmaceuticals, exhibiting a wide spectrum of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1] Consequently, the development of synthetic methodologies for the stereoselective construction of substituted tetrahydrofurans is a central theme in contemporary organic chemistry. This compound (CAS No: 19311-37-6) has emerged as a key player in this field.[1][2] Its chemical structure, featuring a bromine atom at the C3 position of the THF ring, renders it an excellent electrophile for a variety of nucleophilic substitution reactions, making it an invaluable precursor for introducing diverse functionalities onto the tetrahydrofuran scaffold.[1] This guide will provide a deep dive into the fundamental molecular characteristics of this compound and its practical applications.

Molecular Structure and Stereochemistry

A thorough understanding of the three-dimensional structure of this compound is paramount to predicting its reactivity and designing stereoselective syntheses.

General Structural Features

This compound is a colorless to light yellow liquid with the molecular formula C₄H₇BrO and a molecular weight of 151.00 g/mol .[1][2] The core of the molecule is a five-membered saturated heterocyclic ring, tetrahydrofuran, with a bromine atom attached to one of the β-carbons.

| Property | Value | Source |

| CAS Number | 19311-37-6 | [1][2] |

| Molecular Formula | C₄H₇BrO | [1][2] |

| Molecular Weight | 151.00 g/mol | [2] |

| IUPAC Name | 3-bromooxolane | [2] |

| Density | ~1.558 g/cm³ | [1] |

| Boiling Point | ~150-151 °C | [3] |

Conformational Analysis

The tetrahydrofuran ring is not planar and exists in a state of dynamic equilibrium between various puckered conformations to relieve ring strain. The two most common conformations are the envelope (E) and twist (T) forms. Computational studies on substituted tetrahydrofurans have shown that the energy barrier between these conformers is relatively low, allowing for rapid interconversion at room temperature.[4]

For this compound, the bromine substituent can occupy either an axial or an equatorial position in these conformations. The relative stability of these conformers is dictated by a combination of steric and stereoelectronic effects. Generally, there is a preference for the bulkier bromine atom to reside in the pseudo-equatorial position to minimize steric interactions. However, stereoelectronic effects, such as the anomeric effect, can also influence the conformational equilibrium.

Computational Insights

Quantum mechanical calculations are instrumental in elucidating the conformational landscape of molecules like this compound.[3][5] Density Functional Theory (DFT) calculations can predict the relative energies of different conformers and the energy barriers for their interconversion. Such studies on similar 3-halotetrahydrofurans suggest a complex potential energy surface with multiple low-energy minima.

References

- 1. americanelements.com [americanelements.com]

- 2. This compound | C4H7BrO | CID 12929516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. longdom.org [longdom.org]

- 4. Conformational Analysis of 1,3-Difluorinated Alkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]

The Strategic Utility of 3-Bromotetrahydrofuran in Modern Synthesis: A Technical Guide for Drug Development Professionals

Abstract

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the strategic application of 3-Bromotetrahydrofuran (CAS No. 19311-37-6). We move beyond a simple recitation of properties to provide a field-proven perspective on the causality behind its synthetic utility. This document elucidates the core chemical properties, synthesis, and key reaction classes of this versatile building block. Particular emphasis is placed on its role in constructing complex molecular architectures, with a focus on nucleophilic substitution reactions and applications in the synthesis of high-value active pharmaceutical ingredients (APIs). Detailed, validated protocols, mechanistic insights, and safety considerations are provided to empower scientists in leveraging this reagent to its full potential.

Introduction: The Tetrahydrofuran Motif and the Strategic Importance of the 3-Bromo Handle

The tetrahydrofuran (THF) ring is a privileged scaffold in medicinal chemistry, appearing as a core structural motif in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] Its prevalence stems from its ability to act as a bioisostere for other functionalities, its favorable pharmacokinetic properties, and its capacity to engage in crucial hydrogen bonding interactions with biological targets. The strategic functionalization of this ring system is therefore a cornerstone of modern drug design.

This compound emerges as a key player in this context. It is a halogenated cyclic ether where the bromine atom at the C-3 position serves as a versatile and reactive "handle."[2] This bromine is a competent leaving group, making the C-3 position a prime electrophilic site for a variety of nucleophilic substitution reactions. This reactivity allows for the controlled and predictable introduction of diverse functionalities—including aryloxy, alkoxy, amino, and thioether moieties—providing a direct and efficient route to libraries of 3-substituted tetrahydrofuran derivatives. This guide will explore the fundamental properties, synthesis, and reactivity of this compound, with a practical focus on its application in the synthesis of complex molecules relevant to drug discovery.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectral properties is fundamental to its effective use in the laboratory.

Physical and Chemical Properties

This compound is a colorless to light yellow liquid, a property that should be monitored as significant coloration may indicate decomposition or the presence of impurities.[3] Its solubility in common organic solvents like chloroform, methanol, and dichloromethane facilitates its use in a wide range of reaction conditions.[3]

| Property | Value | Source |

| CAS Number | 19311-37-6 | [1] |

| Molecular Formula | C₄H₇BrO | [1] |

| Molecular Weight | 151.00 g/mol | [1][2] |

| Boiling Point | 150-151 °C | [3] |

| Density | ~1.6 g/cm³ | [3] |

| IUPAC Name | 3-bromooxolane | [1] |

Spectroscopic Characterization

While a publicly available, peer-reviewed full dataset for this compound is elusive, its structure allows for a confident prediction of its key spectral features based on established principles and data from analogous compounds. These data are critical for reaction monitoring and product confirmation.

-

¹H NMR Spectroscopy: The proton spectrum is expected to show complex multiplets for the methylene protons of the THF ring. The proton at the C-3 position, bonded to the same carbon as the bromine, would be the most deshielded of the ring protons (excluding those adjacent to the oxygen) and would likely appear as a multiplet. Protons on C-2 and C-5, being adjacent to the electron-withdrawing oxygen, will also be shifted downfield.

-

¹³C NMR Spectroscopy: The carbon spectrum provides a clearer picture. The C-3 carbon, directly attached to the bromine atom, will be significantly shifted downfield. The carbons adjacent to the oxygen (C-2 and C-5) will also be deshielded relative to the C-4 carbon. A predicted spectrum would show four distinct signals corresponding to the four unique carbon environments in the molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by the C-H stretching vibrations of the alkyl chain just below 3000 cm⁻¹. The most diagnostic feature for the tetrahydrofuran ring is the strong C-O-C asymmetric stretching absorption, which typically appears in the 1150 to 1050 cm⁻¹ region for dialkyl ethers.[4]

-

Mass Spectrometry (MS): Upon electron ionization, the mass spectrum is expected to show a characteristic pair of peaks for the molecular ion (M⁺ and M+2) of nearly equal intensity, which is the hallmark of a molecule containing a single bromine atom (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).[5] Common fragmentation pathways would include the loss of the bromine radical (•Br) and cleavage of the tetrahydrofuran ring.

Synthesis of this compound

The accessibility of this compound is a key factor in its widespread use. Two primary synthetic routes are commonly employed, each with its own set of advantages and considerations.

Route 1: Radical Bromination of Tetrahydrofuran

This is a common and scalable method that involves the free-radical bromination of the parent tetrahydrofuran heterocycle.

-

Mechanism: The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), which abstracts a hydrogen atom from the THF ring, preferentially at the C-2 or C-3 position. The resulting THF radical then reacts with a bromine source, typically N-bromosuccinimide (NBS) or molecular bromine, to form the brominated product and propagate the radical chain.

-

Causality: Using a radical mechanism is effective because the C-H bonds on the saturated THF ring are otherwise unreactive towards electrophilic attack. The choice of NBS is often preferred in laboratory settings as it is a solid and easier to handle than liquid bromine, and it helps to maintain a low concentration of HBr, which can lead to side reactions.

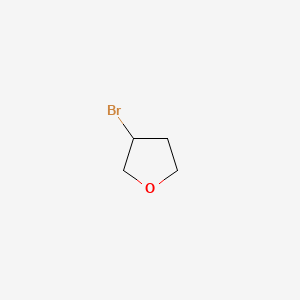

Caption: Radical Bromination of THF.

Route 2: Cyclization of 3-Bromo-1,4-butanediol

An alternative approach involves the intramolecular cyclization of a pre-functionalized linear precursor.

-

Mechanism: This method relies on an acid-catalyzed intramolecular Williamson ether synthesis. 3-Bromo-1,4-butanediol is treated with a strong acid (e.g., sulfuric acid). The acid protonates one of the hydroxyl groups, converting it into a good leaving group (water). The remaining hydroxyl group then acts as an intramolecular nucleophile, attacking the carbon bearing the other hydroxyl (or the carbon bearing the bromine) and displacing the leaving group to form the five-membered THF ring.

-

Causality: This route offers good control over the position of the bromine atom, as it is pre-installed in the starting material. It avoids the potential for isomeric mixtures that can arise from radical bromination, although the synthesis of the diol precursor adds steps to the overall sequence.

Key Reactions and Mechanistic Insights

The synthetic power of this compound lies in its susceptibility to nucleophilic attack at the C-3 position. This reaction proceeds primarily through a bimolecular nucleophilic substitution (S_N2) mechanism.

The S_N2 Mechanism: A Foundation for Predictable Synthesis

The reaction involves the backside attack of a nucleophile on the carbon atom bearing the bromine. This displaces the bromide ion in a single, concerted step, leading to an inversion of stereochemistry at the reaction center if it is chiral.

-

Causality: The C-Br bond is polarized, making the carbon atom electrophilic. The secondary nature of this carbon means that while there is some steric hindrance compared to a primary carbon, it is still accessible to a wide range of nucleophiles. The use of polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) is crucial as they solvate the counter-ion of the nucleophile but do not strongly solvate the nucleophile itself, thus enhancing its reactivity.[6]

Caption: General S_N2 Mechanism at C-3.

Substitution with Oxygen Nucleophiles

The formation of 3-aryloxy and 3-alkoxy tetrahydrofurans is a common and highly valuable transformation. These ether linkages are stable and are frequently found in drug molecules.

-

Protocol: Synthesis of (3S)-3-[4-[(5-Bromo-2-chlorophenyl)methyl]phenoxy]tetrahydrofuran This protocol is adapted from a patented synthesis of a key intermediate for the SGLT2 inhibitor Dapagliflozin, demonstrating the formation of a C-O bond at the C-3 position. While the original patent uses a Mitsunobu reaction starting from the alcohol, a direct S_N2 approach with this compound is a standard alternative.

-

Reagent Preparation: To a solution of 4-(5-bromo-2-chlorobenzyl)phenol (1.0 eq) in anhydrous DMF, add a base such as potassium carbonate (1.5 eq) or sodium hydride (1.1 eq). Stir at room temperature for 30 minutes to form the phenoxide.

-

Reaction: Add this compound (1.1 eq) to the phenoxide solution.

-

Heating: Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS. The reaction typically proceeds to completion within 4-12 hours.

-

Work-up: Cool the mixture to room temperature, pour into water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 3-aryloxytetrahydrofuran.[7]

-

Substitution with Nitrogen Nucleophiles

The introduction of a nitrogen atom is fundamental to the synthesis of many APIs. Direct substitution with amines or amine equivalents like azide followed by reduction provides access to 3-aminotetrahydrofuran derivatives.

-

Protocol: Synthesis of (R)-3-Aminotetrahydrofuran (via Azide Intermediate) This protocol is based on synthetic routes described for the preparation of a key intermediate for the antiarrhythmic drug Tecadenoson.[8] The direct use of this compound provides a streamlined entry to the necessary azide precursor.

-

Azide Formation: Dissolve this compound (1.0 eq) in a polar aprotic solvent such as DMF. Add sodium azide (NaN₃, 1.5 eq).

-

Heating: Heat the mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Work-up (Azide): After cooling, pour the reaction mixture into water and extract with diethyl ether. Wash the organic layers with brine, dry over anhydrous sodium sulfate, and concentrate carefully under reduced pressure to obtain crude 3-azidotetrahydrofuran. Caution: Azide compounds can be explosive and should be handled with appropriate care.

-

Reduction: Dissolve the crude azide in a solvent like THF or methanol. Add a reducing agent such as triphenylphosphine (followed by water) for a Staudinger reduction, or perform catalytic hydrogenation using H₂ gas and a catalyst like Palladium on carbon (Pd/C).

-

Purification: Upon completion of the reduction, the product can be isolated after an appropriate work-up (e.g., filtration of the catalyst, extraction, and solvent evaporation) to yield 3-aminotetrahydrofuran.

-

Substitution with Sulfur Nucleophiles

Thioethers are another important functional group in medicinal chemistry. Sulfur nucleophiles, such as thiolates, are typically very potent and react efficiently with this compound.

-

Protocol: Synthesis of 3-(Phenylthio)tetrahydrofuran

-

Thiolate Formation: In a flask under an inert atmosphere, dissolve thiophenol (1.0 eq) in a suitable solvent like DMF or ethanol. Add a base such as sodium hydroxide or potassium carbonate (1.1 eq) and stir until the thiolate has formed.

-

Reaction: Add this compound (1.05 eq) to the thiolate solution.

-

Conditions: Stir the reaction at room temperature. The reaction is often exothermic and typically proceeds to completion within 1-4 hours. Monitor by TLC.

-

Work-up: Quench the reaction by adding water. Extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.

-

Applications in Drug Development: Case Studies

The true value of a building block is demonstrated by its successful incorporation into high-value, complex molecules. The 3-substituted THF motif, often derived from precursors like this compound, is a key component in several marketed drugs.

Case Study: HIV Protease Inhibitors (e.g., Darunavir)

The HIV protease inhibitor Darunavir (Prezista®) is a powerful antiretroviral medication. A critical component of its structure is the bicyclic bis-tetrahydrofuranyl (bis-THF) urethane ligand.[9] This ligand is designed to maximize hydrogen bonding interactions with the backbone atoms of the HIV protease active site, a strategy that has proven effective against drug-resistant viral strains.[10]

The synthesis of this crucial bis-THF intermediate, (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, involves complex stereoselective transformations where the fundamental chemistry of the THF ring is paramount.[11][12] While not a direct substitution on this compound, the synthetic strategies employed highlight the importance of controlling stereochemistry and functionality on the THF core, a process for which 3-halotetrahydrofurans are ideal starting points in analogous synthetic endeavors. The development of Darunavir underscores the power of the substituted THF scaffold in achieving high-potency inhibition through optimized target engagement.

Caption: Role of THF in Darunavir.

Case Study: A₁ Adenosine Receptor Agonists (e.g., Tecadenoson)

Tecadenoson is a selective A₁ adenosine receptor agonist that was developed for the treatment of cardiac arrhythmias.[4] The molecular structure of Tecadenoson features an (R)-3-aminotetrahydrofuran moiety attached to the N⁶ position of the purine core.[8]

The synthesis of Tecadenoson involves the nucleophilic substitution of a 6-chloropurine derivative with (R)-3-aminotetrahydrofuran.[8] As detailed in Section 4.3, this key amine intermediate can be synthesized from precursors such as 3-hydroxytetrahydrofuran or, via an azide intermediate, from this compound. This application demonstrates the direct incorporation of a simple 3-substituted THF derivative to create a potent and selective therapeutic agent.

Safety and Handling

As a Senior Application Scientist, ensuring the safe and effective use of all reagents is paramount. This compound is a flammable liquid and an irritant that requires careful handling.

-

Hazards: Flammable liquid and vapor (H226). Causes skin irritation (H315) and serious eye irritation (H319). May cause respiratory irritation (H335).[1]

-

Precautions:

-

Handle only in a well-ventilated fume hood.

-

Keep away from heat, sparks, open flames, and other ignition sources.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Ground and bond containers when transferring material to prevent static discharge.

-

-

Storage: Store in a cool, dark, and well-ventilated area in a tightly sealed container. For long-term stability, storage in a freezer at or below -20°C is recommended.[13]

Conclusion

This compound is more than just a halogenated ether; it is a strategic building block that provides a reliable and versatile entry point for the synthesis of 3-substituted tetrahydrofuran derivatives. Its predictable reactivity via the S_N2 mechanism allows for the rational design and efficient execution of synthetic routes to complex molecules. As demonstrated by its relevance to the synthesis of blockbuster drugs like Darunavir and selective agonists like Tecadenoson, the mastery of this compound chemistry is a valuable asset for any scientist engaged in drug discovery and development. By understanding the principles and protocols outlined in this guide, researchers can confidently employ this reagent to accelerate the creation of novel chemical entities with therapeutic potential.

References

- 1. This compound | C4H7BrO | CID 12929516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. Tecadenoson: a novel, selective A1 adenosine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 6. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Application of (3S)-3-[4-[(5-Bromo-2-chlorophenyl)methyl]phenoxy]tetrahydrofuran_Chemicalbook [chemicalbook.com]

- 8. Synthesis of Ribavirin, Tecadenoson, and Cladribine by Enzymatic Transglycosylation | MDPI [mdpi.com]

- 9. rsc.org [rsc.org]

- 10. proceedings.blucher.com.br [proceedings.blucher.com.br]

- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 12. researchgate.net [researchgate.net]

- 13. chemscene.com [chemscene.com]

A Comprehensive Technical Guide to the Physical Properties of 3-Bromooxolane

For professionals in research, chemical synthesis, and drug development, a thorough understanding of the physical and spectral properties of a reagent is paramount for its effective and safe utilization. This guide provides an in-depth technical overview of 3-bromooxolane (also known as 3-bromotetrahydrofuran), a versatile heterocyclic building block. This document moves beyond a simple datasheet, offering insights into the structural basis of its properties and detailing the experimental methodologies for their verification.

Core Physicochemical Properties

3-Bromooxolane is a cyclic ether, specifically a brominated derivative of tetrahydrofuran, bearing the bromine atom at the 3-position.[1][2] This structure imparts a unique combination of polarity from the ether oxygen and reactivity from the carbon-bromine bond, making it a valuable intermediate in organic synthesis.[1] It typically presents as a colorless to light yellow liquid.[1][2]

The fundamental physical constants for 3-bromooxolane are summarized below. These values are critical for reaction setup, purification, and modeling.

| Property | Value | Source(s) |

| CAS Number | 19311-37-6 | [1][3] |

| Molecular Formula | C₄H₇BrO | [1][3] |

| Molecular Weight | 151.00 g/mol | [1][3] |

| Boiling Point | 150-151 °C | [4] |

| 154.5 ± 33.0 °C at 760 mmHg | [1] | |

| Density | 1.61 g/cm³ (at 0 °C) | [4] |

| 1.6 ± 0.1 g/cm³ | [1] | |

| Flash Point | 59.0 ± 26.5 °C | [1] |

| Solubility | Limited solubility in water. Soluble in organic solvents such as chloroform, methanol, ethanol, and diethyl ether. | [1][2] |

The boiling point is a direct reflection of the intermolecular forces at play—primarily dipole-dipole interactions due to the polar C-O and C-Br bonds, and van der Waals forces. The relatively high boiling point compared to non-brominated tetrahydrofuran is attributable to the increased molecular weight and polarizability imparted by the bromine atom.

Structural Elucidation: A Spectroscopic Approach

Confirming the identity and purity of 3-bromooxolane requires a multi-faceted spectroscopic approach. The combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides an unambiguous structural fingerprint.

Workflow for Spectroscopic Analysis

The logical flow for confirming the structure of a liquid sample like 3-bromooxolane is outlined below. This systematic process ensures that each aspect of the molecule's structure is verified.

Caption: Workflow for the structural characterization of 3-bromooxolane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

¹H NMR Spectroscopy : The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For 3-bromooxolane, one would expect a complex spectrum due to the molecule's asymmetry.

-

Expected Chemical Shifts (δ):

-

The proton attached to the bromine-bearing carbon (C3) would be the most deshielded, appearing furthest downfield.

-

The protons on carbons adjacent to the ether oxygen (C2 and C5) would also be downfield due to the oxygen's electron-withdrawing effect.[5]

-

The protons on C4 would likely be the most upfield of the ring protons.

-

-

Splitting Patterns: Complex multiplets are expected for all ring protons due to spin-spin coupling with their non-equivalent neighbors.

-

-

¹³C NMR Spectroscopy : The carbon NMR spectrum reveals the number of unique carbon environments.

-

Expected Chemical Shifts (δ): Four distinct signals are expected.

-

C-O Carbons (C2, C5): Typically in the range of 60-80 ppm for ethers.[6]

-

C-Br Carbon (C3): Expected in the range of 40-60 ppm. The bromine atom's "heavy atom effect" shifts this carbon upfield compared to what might be expected based on electronegativity alone.

-

C4 Carbon: Expected to be the most upfield signal, likely in the 20-40 ppm range.[6]

-

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

-

Expected Absorption Bands:

-

C-H Stretching: Strong absorptions are expected in the 2850-3000 cm⁻¹ region, characteristic of sp³ hybridized C-H bonds.[7]

-

C-O Stretching: A strong, characteristic band for the cyclic ether C-O-C stretch should appear in the 1050-1150 cm⁻¹ region.

-

C-Br Stretching: A moderate to strong absorption in the "fingerprint region," typically between 500-700 cm⁻¹, indicates the presence of the carbon-bromine bond.[7]

-

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, further structural information. For 3-bromooxolane, electron ionization (EI) would be a standard method.

-

Molecular Ion Peak: A key feature will be the molecular ion (M⁺) peak. Due to the nearly 1:1 natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), this peak will appear as a doublet of nearly equal intensity, separated by 2 m/z units (M and M+2).[8] This isotopic signature is definitive evidence for the presence of a single bromine atom.

-

Key Fragmentation Pathways:

-

Loss of Bromine: Cleavage of the relatively weak C-Br bond would result in the loss of a bromine radical (•Br), leading to a fragment at m/z = 71, corresponding to the [C₄H₇O]⁺ cation.[9]

-

Alpha-Cleavage: Cleavage of the bonds adjacent to the ether oxygen is a common pathway for cyclic ethers, which can lead to various smaller fragments.[10][11]

-

Safety and Handling

As a flammable and irritant compound, proper safety protocols are essential when handling 3-bromooxolane.

| Hazard Class | GHS Pictogram | Hazard Statement |

| Flammable Liquid | Warning | H226: Flammable liquid and vapor |

| Skin Irritation | Warning | H315: Causes skin irritation |

| Eye Irritation | Warning | H319: Causes serious eye irritation |

| Respiratory Irritation | Warning | H335: May cause respiratory irritation |

(Data sourced from PubChem GHS Classification)[3]

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Use personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12]

-

Keep away from sources of ignition such as heat, sparks, and open flames.[13][14]

-

Ground and bond containers when transferring material to prevent static discharge.[15]

-

Store in a cool, dry, and well-ventilated place in a tightly sealed container.[12]

Experimental Protocols for Property Determination

The following section details standardized, step-by-step methodologies for verifying the physical and spectral properties of 3-bromooxolane.

Boiling Point Determination (Thiele Tube Method)

This micro-scale method is efficient for determining the boiling point of small liquid samples.[16] The principle relies on matching the liquid's vapor pressure with the external atmospheric pressure.[1]

-

Methodology:

-

Sample Preparation: Place a small amount (0.5-1 mL) of 3-bromooxolane into a small test tube (e.g., a fusion tube).

-

Capillary Inversion: Seal one end of a capillary tube using a flame. Place the capillary tube, open-end down, into the liquid sample.

-

Assembly: Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer's bulb.

-

Heating: Place the assembly into a Thiele tube containing mineral oil, ensuring the oil level is above the side-arm junction.[14]

-

Observation: Gently heat the side-arm of the Thiele tube. Observe the inverted capillary tube. A slow stream of bubbles will emerge as the air inside expands.

-

Equilibrium: Continue heating until a rapid, continuous stream of bubbles emerges. This indicates the liquid's vapor has displaced all the air and the sample is at a temperature just above its boiling point.

-

Measurement: Remove the heat source. The bubbling will slow and then stop. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[12] Record this temperature.

-

NMR Sample Preparation and Data Acquisition

High-quality NMR data is contingent on proper sample preparation.[4] This protocol is for standard ¹H and ¹³C NMR analysis.

-

Methodology:

-

Sample Weighing: For ¹H NMR, accurately weigh 5-20 mg of 3-bromooxolane. For the less sensitive ¹³C NMR, a higher concentration (20-50 mg) is preferable.[4]

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as chloroform-d (CDCl₃).

-

Dissolution: Dissolve the sample in approximately 0.6 mL of the deuterated solvent in a clean vial. Ensure complete dissolution, using gentle vortexing if necessary.[4]

-

Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulates, carefully transfer the solution into a clean, dry 5 mm NMR tube. The final sample height should be approximately 4-5 cm.

-

Data Acquisition:

-

Insert the tube into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Acquire the ¹H spectrum using a standard single-pulse experiment. Typically, 8-16 scans are sufficient.

-

Acquire the proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans will be required to achieve a good signal-to-noise ratio.

-

-

References

- 1. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 2. Liquid NMR Services - Liquid Services - NMR Facility - Western University [uwo.ca]

- 3. This compound | C4H7BrO | CID 12929516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. C2H5Br CH3CH2Br infrared spectrum of bromoethane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of bromoethane ethyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. m.youtube.com [m.youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. 1D liquid-state NMR experiments [researchpark.spbu.ru]

- 14. chymist.com [chymist.com]

- 15. This compound | 19311-37-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 16. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Synthesis of 3-Bromotetrahydrofuran: Methods, Mechanisms, and Practical Considerations

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromotetrahydrofuran is a pivotal heterocyclic building block in organic synthesis, finding extensive application in the pharmaceutical and materials science sectors. Its strategic importance lies in the versatile reactivity of the carbon-bromine bond, which allows for a variety of nucleophilic substitutions and cross-coupling reactions, enabling the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the principal synthetic routes to this compound, offering a critical analysis of each method's underlying mechanism, practical execution, and comparative advantages. Detailed experimental protocols, mechanistic insights, and data-driven comparisons are presented to equip researchers with the requisite knowledge for the efficient and safe synthesis of this valuable intermediate.

Introduction

The tetrahydrofuran (THF) moiety is a ubiquitous structural motif in a vast number of natural products and pharmaceutically active compounds.[1] The introduction of a bromine atom at the 3-position of the THF ring furnishes a versatile synthetic handle, this compound (CAS No: 19311-37-6), which serves as a key precursor for a diverse range of substituted tetrahydrofurans.[2] Its utility is underscored by its role in the synthesis of antiviral and anticancer agents, as well as in the development of novel materials.[2] This guide aims to provide a detailed technical exposition on the discovery and evolution of synthetic methodologies for this compound, catering to the needs of laboratory and process chemists.

Physicochemical and Spectroscopic Data

A thorough characterization of the target molecule is paramount for reaction monitoring and quality control.

| Property | Value | Source |

| Molecular Formula | C₄H₇BrO | [3] |

| Molecular Weight | 151.00 g/mol | [3] |

| Boiling Point | 150-151 °C | [2] |

| Density | ~1.6 g/cm³ | [2] |

| Appearance | Colorless to light yellow liquid | [2] |

| ¹H NMR (CDCl₃) | ||

| δ 4.50-4.40 (m, 1H) | CH-Br | |

| δ 4.25-4.15 (m, 1H) | O-CH₂ | |

| δ 4.05-3.95 (m, 1H) | O-CH₂ | |

| δ 3.90-3.80 (m, 1H) | O-CH | |

| δ 2.50-2.30 (m, 2H) | CH₂ | |

| ¹³C NMR (CDCl₃) | ||

| δ 74.0 | C-O | [4] |

| δ 68.0 | C-O | [4] |

| δ 48.0 | C-Br | [4] |

| δ 35.0 | CH₂ | [4] |

Note: Spectroscopic data can vary slightly depending on the solvent and instrument used.

Core Synthetic Strategies

The synthesis of this compound can be broadly categorized into three primary approaches, each with its own set of advantages and limitations.

-

Direct Bromination of Tetrahydrofuran: A direct approach involving the substitution of a hydrogen atom on the THF ring with bromine.

-

Functional Group Interconversion of Tetrahydrofuran Derivatives: Starting with a pre-functionalized THF ring, such as 3-hydroxytetrahydrofuran, and converting the functional group to a bromide.

-

Intramolecular Cyclization (Bromoetherification): Construction of the brominated THF ring from an acyclic precursor.

The selection of a particular route is often dictated by factors such as the availability of starting materials, desired scale, and tolerance for specific reagents and reaction conditions.

Method 1: Free-Radical Bromination of Tetrahydrofuran

The direct bromination of the unactivated C-H bonds of tetrahydrofuran is a common and industrially favored method due to the low cost of the starting material.[2] This transformation is typically achieved via a free-radical chain mechanism.

Causality Behind Experimental Choices

The regioselectivity of this reaction is a critical consideration. The C-H bonds at the 2- and 5-positions are adjacent to the oxygen atom, making them more susceptible to radical abstraction due to the stabilizing effect of the oxygen lone pairs on the resulting radical intermediate. However, the formation of the 3-bromo isomer is also significant. The reaction is typically initiated using light (photobromination) or a radical initiator like azobisisobutyronitrile (AIBN) in the presence of a bromine source, most commonly N-bromosuccinimide (NBS). NBS is often preferred over liquid bromine as it is a crystalline solid that is easier and safer to handle, and it maintains a low concentration of Br₂ throughout the reaction, which can help to suppress side reactions.

Reaction Mechanism

The free-radical bromination of THF proceeds through the canonical three stages of a chain reaction:

Caption: Free-Radical Bromination of Tetrahydrofuran.

Experimental Protocol

Materials:

-

Tetrahydrofuran (THF)

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or a suitable light source

-

Anhydrous solvent (e.g., carbon tetrachloride or acetonitrile)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a solution of tetrahydrofuran in a suitable solvent, add N-bromosuccinimide.

-

Add a catalytic amount of a radical initiator (e.g., AIBN) or irradiate the mixture with a UV lamp.

-

Heat the reaction mixture to reflux and monitor the reaction progress by GC or TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter off the succinimide byproduct.

-

Wash the filtrate sequentially with saturated aqueous sodium thiosulfate, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation under reduced pressure to afford this compound.[5]

Self-Validation: The progress of the reaction can be monitored by the disappearance of the less dense NBS from the reaction mixture and the formation of the denser succinimide which precipitates out. The final product can be validated by comparing its spectroscopic data (NMR, IR, MS) with literature values.

Method 2: Bromination of 3-Hydroxytetrahydrofuran

This method involves the conversion of the hydroxyl group of readily available 3-hydroxytetrahydrofuran into a bromide. This approach offers excellent regioselectivity, as the position of the bromine atom is predetermined by the starting material.

Causality Behind Experimental Choices

A variety of reagents can be employed for this transformation, with the Appel reaction being a common and effective choice. The Appel reaction utilizes a combination of triphenylphosphine (PPh₃) and a carbon tetrahalide (e.g., carbon tetrabromide, CBr₄) or elemental bromine to convert alcohols to alkyl halides under mild conditions.[6] This method is advantageous as it often proceeds with inversion of configuration at the stereocenter, which is crucial for stereoselective syntheses.

Reaction Mechanism: The Appel Reaction

The reaction proceeds via the formation of a phosphonium salt intermediate, which then activates the hydroxyl group for nucleophilic attack by the bromide ion.

Caption: Mechanism of the Appel Reaction for the synthesis of this compound.[7]

Experimental Protocol

Materials:

-

3-Hydroxytetrahydrofuran

-

Triphenylphosphine (PPh₃)

-

Bromine (Br₂) or Carbon Tetrabromide (CBr₄)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Anhydrous diethyl ether

-

Triethylamine (optional, to neutralize liberated HBr)

Procedure:

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and an inert atmosphere inlet, dissolve triphenylphosphine in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of bromine in dichloromethane dropwise to the stirred solution of triphenylphosphine. A precipitate of dibromotriphenylphosphorane will form.[8]

-

After the addition is complete, add a solution of 3-hydroxytetrahydrofuran in dichloromethane dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Concentrate the reaction mixture under reduced pressure.

-

Add anhydrous diethyl ether to precipitate the triphenylphosphine oxide byproduct.

-

Filter the mixture and wash the solid with diethyl ether.

-

Concentrate the filtrate and purify the crude product by column chromatography or distillation under reduced pressure to yield this compound.

Self-Validation: The formation of the triphenylphosphine oxide byproduct, a white solid, is a good indicator of reaction progress. The final product's identity and purity should be confirmed by spectroscopic methods.

Method 3: Intramolecular Bromoetherification

This elegant strategy involves the construction of the tetrahydrofuran ring and the introduction of the bromine atom in a single step from an acyclic precursor, typically a homoallylic alcohol.

Causality Behind Experimental Choices

The reaction is an electrophilic addition of a bromine source to the double bond, followed by an intramolecular nucleophilic attack by the hydroxyl group. This cyclization is highly favored due to the formation of a stable five-membered ring (5-exo-tet cyclization). N-bromosuccinimide is a commonly used electrophilic bromine source for this transformation. The stereochemistry of the starting material can influence the stereochemical outcome of the product, making this a valuable method for the synthesis of chiral this compound derivatives.

Reaction Mechanism

The reaction is initiated by the attack of the alkene on the electrophilic bromine, forming a cyclic bromonium ion intermediate. The tethered hydroxyl group then attacks one of the carbons of the bromonium ion in an intramolecular Sɴ2 fashion.

Caption: Intramolecular Bromoetherification.

Experimental Protocol

Materials:

-

A suitable homoallylic alcohol (e.g., 4-penten-1-ol)

-

N-Bromosuccinimide (NBS)

-

Anhydrous solvent (e.g., dichloromethane or acetonitrile)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the homoallylic alcohol in an anhydrous solvent under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Add N-bromosuccinimide portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction by adding saturated aqueous sodium thiosulfate solution.

-

Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the this compound derivative.

Self-Validation: The disappearance of the starting alkene and the formation of a new, more polar spot on the TLC plate indicates reaction progress. The structure of the product can be confirmed by spectroscopic analysis, paying close attention to the signals corresponding to the newly formed C-Br and C-O bonds.

Comparative Analysis of Synthetic Routes

| Feature | Method 1: Free-Radical Bromination | Method 2: Bromination of 3-Hydroxytetrahydrofuran | Method 3: Intramolecular Bromoetherification |

| Starting Material | Tetrahydrofuran | 3-Hydroxytetrahydrofuran | Homoallylic alcohols |

| Key Reagents | NBS, AIBN/light | PPh₃, Br₂/CBr₄ | NBS |

| Regioselectivity | Moderate (mixture of isomers) | Excellent | Excellent (for 5-exo cyclization) |

| Stereoselectivity | Not applicable (achiral product) | Can be stereospecific (inversion) | Can be stereoselective |

| Yield | Variable, often moderate | Generally good to high | Good to excellent |

| Scalability | Readily scalable | Scalable, but PPh₃O removal can be an issue | Scalable |

| Advantages | Inexpensive starting material | High regioselectivity, mild conditions | Forms C-Br and C-O bonds in one step |

| Disadvantages | Mixture of products, purification can be challenging | Stoichiometric PPh₃ byproduct | Requires synthesis of the starting alcohol |

Industrial Scale Synthesis and Safety Considerations

For large-scale production, the free-radical bromination of tetrahydrofuran is often the most economically viable route due to the low cost of the starting material.[2] However, the formation of isomeric byproducts necessitates efficient purification methods, such as fractional distillation under reduced pressure, to achieve high purity.[5] Safety is a major concern, especially when handling bromine and radical initiators at scale. Continuous flow reactors are increasingly being explored for such reactions as they offer better control over reaction parameters and enhance safety by minimizing the volume of hazardous materials at any given time.[1]

Safety Precautions:

-

This compound is a flammable liquid and should be handled in a well-ventilated fume hood.

-

It is harmful if swallowed, inhaled, or in contact with skin.[2]

-

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

-

Reactions involving bromine should be conducted with extreme caution due to its corrosive and toxic nature.

-

Radical initiators like AIBN can decompose violently if heated improperly.

Conclusion

The synthesis of this compound can be accomplished through several effective methods, each with its distinct advantages and disadvantages. The choice of a particular synthetic route will be guided by the specific requirements of the research or production goal, including cost, scale, and desired purity and stereochemistry. The direct bromination of tetrahydrofuran offers an economical route for large-scale production, provided that efficient purification methods are in place. For laboratory-scale synthesis where regioselectivity is paramount, the bromination of 3-hydroxytetrahydrofuran is a reliable option. The intramolecular bromoetherification provides an elegant and often stereoselective approach for the construction of substituted 3-bromotetrahydrofurans. A thorough understanding of the reaction mechanisms and careful attention to experimental details are crucial for the successful and safe synthesis of this important synthetic intermediate.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C4H7BrO | CID 12929516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 19311-37-6|this compound|BLD Pharm [bldpharm.com]

- 5. Purification [chem.rochester.edu]

- 6. Appel Reaction [organic-chemistry.org]

- 7. Appel Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

Part 1: The 3-Bromotetrahydrofuran Core: A Privileged Scaffold in Modern Medicinal Chemistry

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with γ-Hydroxy Alkenes: Evidence for an Unusual Intramolecular Olefin Insertion into a Pd(Ar)(OR) Intermediate [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Spectroscopic Data of 3-Bromotetrahydrofuran

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 3-Bromotetrahydrofuran (CAS No. 19311-37-6), a vital heterocyclic building block in organic synthesis and pharmaceutical development. Due to the limited availability of public experimental spectra, this document focuses on a detailed prediction and interpretation of the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. The guide elucidates the structural basis for the anticipated spectral features, offering field-proven insights into the causality behind chemical shifts, coupling constants, vibrational modes, and fragmentation patterns. Furthermore, it outlines standardized experimental protocols for acquiring high-quality spectroscopic data for this and similar small molecules, ensuring a self-validating system for researchers. This document is intended to serve as a valuable resource for scientists engaged in the synthesis, characterization, and application of this compound, enabling a deeper understanding of its molecular architecture and reactivity.

Introduction

This compound, with the chemical formula C₄H₇BrO, is a halogenated cyclic ether that serves as a versatile intermediate in the synthesis of a wide array of complex organic molecules.[1] Its utility is particularly pronounced in medicinal chemistry, where the tetrahydrofuran motif is a common core in numerous biologically active natural products and pharmaceuticals.[1] The presence of a bromine atom at the 3-position introduces a reactive handle for various nucleophilic substitution and coupling reactions, making it a valuable precursor for creating diverse molecular libraries.

A thorough understanding of the spectroscopic signature of this compound is paramount for reaction monitoring, quality control, and the unambiguous confirmation of its structure in synthetic intermediates. This guide provides a detailed predictive analysis of its key spectroscopic data.

Molecular Structure and Predicted Spectroscopic Characteristics

The molecular structure of this compound is fundamental to understanding its spectroscopic properties. The tetrahydrofuran ring is a five-membered, non-planar cyclic ether. The electronegative oxygen atom and the bromine atom significantly influence the electron density distribution within the molecule, which is directly reflected in the NMR chemical shifts.

References

Introduction: The Strategic Importance of 3-Bromotetrahydrofuran in Modern Synthesis

An In-depth Technical Guide to the Reactivity Profile of 3-Bromotetrahydrofuran

This compound (3-BrTHF), identified by its CAS number 19311-37-6, is a halogenated cyclic ether that has emerged as a cornerstone building block in synthetic organic chemistry.[1] Its molecular structure, featuring a five-membered tetrahydrofuran (THF) ring with a bromine atom at the C3 position, provides a unique nexus of reactivity. The polarity of the carbon-bromine bond, coupled with the influence of the adjacent ether oxygen, makes 3-BrTHF a versatile precursor for a vast array of substituted tetrahydrofurans. These motifs are prevalent in numerous biologically active natural products and pharmaceuticals, including lignans, polyether ionophores, and annonaceous acetogenins, which exhibit significant antitumor and antimicrobial properties.[1]

This guide offers a comprehensive exploration of the reactivity profile of this compound, moving beyond a simple catalog of reactions to explain the underlying principles that govern its chemical behavior. We will delve into its synthesis, its primary reaction pathways—including nucleophilic substitution, elimination, and organometallic transformations—and its practical applications, providing field-proven insights for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Data

A clear understanding of a reagent's physical properties is paramount for its safe and effective use in experimental design.

| Property | Value | Source |

| Molecular Formula | C₄H₇BrO | [2][3] |

| Molecular Weight | 151.00 g/mol | [1][2] |

| Appearance | Colorless to light yellow or gray liquid/oil | [3][4] |

| Boiling Point | ~151-154.5 °C at 760 mmHg | [3] |

| Density | ~1.56-1.6 g/cm³ | [3][5] |

| Flash Point | ~59 °C | [3] |

| IUPAC Name | 3-bromooxolane | [2][5] |

| SMILES | C1COCC1Br | [2] |

Spectroscopic Signature: While detailed spectra should be acquired for each batch, the expected spectroscopic characteristics provide a crucial validation checkpoint.

-

¹H NMR: The proton at the C3 position (adjacent to the bromine) will appear as a multiplet significantly downfield due to the deshielding effect of the halogen. The remaining protons on the THF ring will appear as complex multiplets in the aliphatic region.

-

¹³C NMR: The carbon atom bonded to bromine (C3) will be the most downfield signal in the aliphatic region.

-

IR Spectroscopy: Key stretches will include C-H (aliphatic) vibrations around 2850-3000 cm⁻¹ and a strong C-O-C ether stretch typically observed between 1050-1150 cm⁻¹.[6]

Synthesis of this compound: Establishing the Foundation

The accessibility of 3-BrTHF is a key factor in its widespread use. Several robust synthetic routes have been established, each with distinct advantages.

1. Radical Bromination of Tetrahydrofuran: This is a common laboratory-scale method that involves the free-radical halogenation of the parent heterocycle.

-

Causality: The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), which abstracts a hydrogen atom from THF. The C2 position is electronically favored for radical formation, but reaction at C3 also occurs. Using N-bromosuccinimide (NBS) as the bromine source allows for a controlled, low concentration of Br₂, minimizing side reactions.[3]

-

Workflow: Tetrahydrofuran is treated with NBS and a catalytic amount of AIBN, often under reflux or photochemical conditions, to yield a mixture of 2- and this compound, which must then be separated.

2. Intramolecular Cyclization (Bromoetherification): This approach offers greater regiochemical control and is amenable to stereoselective variations.

-

Causality: The synthesis begins with an unsaturated alcohol, such as 3-buten-1-ol. Reaction with a bromine source (e.g., NBS) first forms a cyclic bromonium ion intermediate across the double bond. The pendant hydroxyl group then acts as an intramolecular nucleophile, attacking one of the carbons of the bromonium ion to close the ring and form the this compound product.[1]

-

Advanced Variant - Photoredox Catalysis: A modern, milder approach utilizes visible-light photoredox catalysis. A ruthenium or iridium-based photocatalyst, when excited by light, can initiate the bromoetherification of alkenols using a stable bromine source like carbon tetrabromide (CBr₄), avoiding the use of elemental bromine.[1]

The Core Reactivity Profile: A Multi-faceted Electrophile

The reactivity of 3-BrTHF is dominated by its nature as an electrophile at the C3 position. The adjacent ether oxygen plays a subtle but important electronic role, influencing the reaction pathways.

Nucleophilic Substitution (Sₙ2) Reactions: The Workhorse Pathway

The primary mode of reactivity for 3-BrTHF is the nucleophilic substitution of the bromide leaving group.[3] These reactions typically proceed via an Sₙ2 mechanism, involving backside attack by a nucleophile at the C3 carbon.[7]

-

Expertise & Causality: The choice of nucleophile directly dictates the functionality installed on the tetrahydrofuran ring. The reaction is driven by the formation of a more stable bond (e.g., C-O, C-N) at the expense of the weaker C-Br bond. The solvent choice is critical; polar aprotic solvents like DMF, DMSO, or acetonitrile are ideal as they solvate the cation of the nucleophilic salt without strongly solvating the nucleophile, thus enhancing its reactivity.

-

Classes of Nucleophiles:

-

Oxygen Nucleophiles: Alkoxides and phenoxides react readily to form 3-alkoxy- and 3-aryloxytetrahydrofuran derivatives. This is a foundational method for creating complex ethers.[1]

-

Nitrogen Nucleophiles: Primary and secondary amines, as well as azide ions, are effective nucleophiles, leading to the synthesis of 3-amino- and 3-azidotetrahydrofurans, which are valuable precursors for more complex nitrogen-containing heterocycles.[3]

-

Sulfur Nucleophiles: Thiols and their corresponding thiolates are excellent nucleophiles and react cleanly to produce 3-(alkylthio)- or 3-(arylthio)tetrahydrofurans.[1]

-

Carbon Nucleophiles: While direct reaction with Grignard or organolithium reagents can be complicated by the Lewis basicity of the ether oxygen, softer carbon nucleophiles like cyanides or enolates can be used to form new C-C bonds.

-

Elimination (E2) Reactions: A Competing Pathway

In the presence of strong, sterically hindered bases, an E2 elimination reaction can compete with or even dominate substitution.[8]

-

Causality: A strong, non-nucleophilic base (e.g., potassium tert-butoxide, DBU) will preferentially abstract a proton from a carbon adjacent to the C-Br bond (i.e., C2 or C4). This is followed by the concerted elimination of the bromide ion and the formation of a double bond. Abstraction of a proton from C2 leads to 2,3-dihydrofuran, while abstraction from C4 is also possible. Zaitsev's rule generally predicts the formation of the more substituted (more stable) alkene, though product distribution can be influenced by steric and electronic factors.[8]

Organometallic Chemistry: Forming the Grignard Reagent

The formation of a Grignard reagent from 3-BrTHF, creating 3-tetrahydrofurylmagnesium bromide, is a valuable transformation that converts the electrophilic C3 carbon into a potent nucleophile.

-